molecular formula C19H13F3N2O2 B2399071 N-(2,5-difluorophenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946245-72-3

N-(2,5-difluorophenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2399071
CAS No.: 946245-72-3
M. Wt: 358.32
InChI Key: TVTNNJNCMBGVAZ-UHFFFAOYSA-N
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Description

N-(2,5-difluorophenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C19H13F3N2O2 and its molecular weight is 358.32. The purity is usually 95%.
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Scientific Research Applications

Drug Discovery and Metabolic Studies

19F-nuclear magnetic resonance (NMR) has been extensively utilized in drug discovery programs, particularly in the study of metabolism and disposition of HIV integrase inhibitors. The technology supported the selection of candidates for further development, including early lead compounds and MK-0518, a potent inhibitor of this series currently in phase III clinical trials. These studies investigated the metabolic fate and excretion balance of the compounds in rats and dogs following intravenous and oral dosing, demonstrating that both compounds were primarily eliminated through metabolism. The major metabolite identified in rat urine and bile and in dog urine was the 5-O-glucuronide (Monteagudo et al., 2007).

Material Science: Aromatic Polyamides

In the realm of material science, aromatic polyamides bearing ether and isopropylidene or hexafluoroisopropylidene links in the main chain have been synthesized and studied for their properties. These polymers, prepared through direct polycondensation, exhibit high inherent viscosities and are amorphous in nature, soluble in polar solvents, and capable of forming tough and flexible films. They demonstrate good thermal stability, with the hexafluoroisopropylidene series showing enhanced stability compared to its counterparts (Hsiao & Yu, 1996).

Molecular Aggregation Studies

The aggregation behavior of molecules involving the 2,5-difluorobenzene group has been explored through a comprehensive study encompassing crystal structure analyses, gas phase calculations, and conformational analyses. This research highlights the 2,5-difluorobenzene effect, which results in shorter C–H⋯F contacts than normally expected, providing valuable insights into the role of fluorine in molecular aggregation and complex C–F/C–H disorder (Mocilac et al., 2016).

Antipathogenic Activity

The synthesis and characterization of new thiourea derivatives have been undertaken to explore their interaction with bacterial cells, both in free and adherent states. These derivatives have shown significant anti-pathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus strains, which are known for their biofilm-forming capabilities. This research suggests the potential of these derivatives for the development of novel anti-microbial agents with antibiofilm properties (Limban et al., 2011).

Properties

IUPAC Name

N-(2,5-difluorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F3N2O2/c20-13-5-3-12(4-6-13)11-24-9-1-2-15(19(24)26)18(25)23-17-10-14(21)7-8-16(17)22/h1-10H,11H2,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVTNNJNCMBGVAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C(=C1)C(=O)NC2=C(C=CC(=C2)F)F)CC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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